![molecular formula C6H3ClFNO2 B1364541 5-Chloro-6-fluoronicotinic acid CAS No. 38185-57-8](/img/structure/B1364541.png)
5-Chloro-6-fluoronicotinic acid
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Overview
Description
5-Chloro-6-fluoronicotinic acid is an organic compound consisting of a pyridine ring with a chlorine and a fluorine atom on adjacent carbon atoms . It contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFNO2 . It has a molecular weight of 175.54 g/mol . The structure contains 11 heavy atoms, 1 rotatable bond, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a boiling point of 322.5±37.0 °C and a density of 1.576±0.06 g/cm3 . It has a pKa value of 3.04±0.10 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : 5-Chloro-6-fluoronicotinic acid is used in the synthesis of various chemical compounds. For instance, it is utilized in the formation of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, which is produced with an overall yield of about 71% (Zhou Yan-feng, 2007).
Production of Alkaloids : In plants like Nicotiana tabacum, this compound is involved in the formation of specific alkaloids. Research shows that 5-fluoronicotine, an alkaloid, is produced when these plants are fed with 5-fluoronicotinic acid (E. Leete, George B. Bodem, & M. F. Manuel, 1971).
Catalytic Synthesis : A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was described using a palladium-catalyzed cyanation/reduction sequence. This study highlights the role of this compound in creating valuable pharmaceutical compounds (Xin Wang et al., 2006).
Characterization and Spectroscopy : The compound has been studied using FT-Raman and FT-IR spectra, and DFT calculations to understand its structural and vibrational properties. These studies are crucial in determining its potential applications in various fields (M. Karabacak, E. Kose, & M. Kurt, 2010).
Biological and Medicinal Research
Antibacterial Properties : this compound has demonstrated potential as an antibacterial agent. It has been shown to inhibit various bacteria such as Streptococcus, Staphylococcus aureus, and Escherichia coli. This property makes it a candidate for further research in antibiotic development (F. Streightoff, 1963).
Magnetic and Luminescence Properties : Lanthanide coordination compounds derived from 5-fluoronicotinic acid have been studied for their magnetic and luminescence properties. These compounds have potential applications in materials science and photonics (Yan-Hui Cui et al., 2016).
Hypoglycemic Properties : The compound has been explored in the context of hypoglycemic activity. It serves as a precursor or a structural component in the synthesis of various hypoglycemic agents, highlighting its potential in diabetes treatment (W. Grell et al., 1998).
Enzymatic Synthesis : 6-Hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens has been studied for its role in the synthesis of 2,5-dihydroxypyridine, a precursor for various chemical syntheses, including those involving 5-fluoronicotinic acid (H. Nakano et al., 1999).
Fluorine-18 Labeling of Biomolecules : The compound is utilized in the fluorine-18 labeling of biomolecules, which is essential in medical imaging and diagnostic techniques (F. Basuli et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHESJWPBKSDWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394875 |
Source
|
Record name | 5-chloro-6-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38185-57-8 |
Source
|
Record name | 5-chloro-6-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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